Cas no 1263365-52-1 (2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone)

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone 化学的及び物理的性質
名前と識別子
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- 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
- 2-(1,3-dioxolan-2-yl)-1-(thiophen-3-yl)ethan-1-one
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- インチ: 1S/C9H10O3S/c10-8(7-1-4-13-6-7)5-9-11-2-3-12-9/h1,4,6,9H,2-3,5H2
- InChIKey: KCQBYGJQOGWBQC-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C(CC1OCCO1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 189
- トポロジー分子極性表面積: 63.8
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 208548-1g |
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone |
1263365-52-1 | 97% | 1g |
£554.00 | 2022-03-01 | |
Fluorochem | 208548-2g |
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone |
1263365-52-1 | 97% | 2g |
£838.00 | 2022-03-01 | |
Fluorochem | 208548-5g |
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone |
1263365-52-1 | 97% | 5g |
£1702.00 | 2022-03-01 |
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone 関連文献
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2. Book reviews
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanoneに関する追加情報
Introduction to 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone (CAS No. 1263365-52-1)
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone, identified by the chemical abstracts service number 1263365-52-1, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a conjugated system comprising a thiophene ring and an acetyl group linked through a dioxolane moiety, presents a unique framework for exploring novel bioactivities. The dioxolane ring, known for its stability and versatility in drug design, introduces a rigid yet flexible segment that can modulate electronic properties and interactions with biological targets. The thiophene component, a heterocyclic aromatic structure, is widely recognized for its role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer agents.
The synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone involves sophisticated organic transformations that highlight the interplay between functional group chemistry and ring-closing reactions. The introduction of the dioxolane group at the 2-position of the thiophene ring requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cyclizations and cross-coupling reactions, have been employed to construct this complex framework efficiently. These techniques not only enhance synthetic accessibility but also allow for structural diversification, enabling the exploration of analogs with tailored properties.
Recent research has demonstrated the potential of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone as a lead compound in the development of biologically active molecules. The presence of both the thiophene and dioxolane moieties provides multiple sites for interaction with biological targets, making it a versatile scaffold for drug discovery. Studies have shown that derivatives of this compound exhibit promising activities in modulating enzyme function and cellular pathways relevant to diseases such as cancer and neurodegeneration. For instance, modifications at the acetyl group or the dioxolane ring have been explored to enhance binding affinity and selectivity towards specific protein targets.
The pharmacological profile of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone has been investigated through both computational modeling and experimental assays. Computational studies have leveraged molecular docking techniques to predict binding interactions with potential targets, providing insights into the molecular recognition processes. These virtual screening approaches have identified key residues on the target proteins that are critical for binding affinity, guiding the design of optimized derivatives. Experimental validation through enzyme inhibition assays and cell-based assays has corroborated these predictions, demonstrating the compound's efficacy in modulating biological pathways.
One particularly noteworthy application of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is in the context of cancer therapy. Preclinical studies have highlighted its ability to inhibit key enzymes involved in tumor proliferation and survival. The dioxolane moiety has been found to enhance drug delivery by improving solubility and bioavailability, while the thiophene ring contributes to target specificity through π-stacking interactions. These combined properties make this compound an attractive candidate for further development into an anticancer agent. Additionally, its structural features suggest potential applications in other therapeutic areas, such as inflammation management and neuroprotection.
The development of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone into a clinical candidate involves rigorous optimization processes to address challenges such as metabolic stability and pharmacokinetic profiles. Advances in biocatalysis and polymer chemistry have enabled the creation of stable prodrugs or formulations that enhance systemic delivery. These innovations are crucial for improving therapeutic efficacy while minimizing side effects. Furthermore, green chemistry principles have been integrated into synthetic routes to reduce environmental impact without compromising yield or purity.
Future directions in research on 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone include exploring its mechanism of action at a molecular level through advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Understanding how this compound interacts with biological targets will provide critical insights for structure-based drug design. Additionally, interdisciplinary approaches combining computational biology with experimental pharmacology will accelerate the discovery of novel derivatives with enhanced bioactivity.
In conclusion,2-(1,3-Dioxolan-2-ylyl)-1-thiophen-y ethanone (CAS No. 1263365 52 1) represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising bioactivities. The integration of cutting-edge synthetic methodologies with modern pharmacological assays has positioned this compound as a valuable tool for drug discovery efforts aimed at addressing critical unmet medical needs. As research continues to uncover new applications and optimize its therapeutic potential,this molecule is poised to make substantial contributions to medicinal chemistry and human health.
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